4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
Overview
Description
The compound "4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid" is a complex organic molecule. Known for its multifaceted structure, the compound features a cyclopenta[c]quinoline framework attached to a benzoic acid moiety, which endows it with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be achieved through a multi-step organic synthesis process, often involving:
Starting Materials: : Aniline derivatives and cyclopentadiene.
Reaction Types: : Condensation, cyclization, and functional group transformations.
Catalysts and Reagents: : Lewis acids, oxidizing agents like potassium permanganate, and solvents like dichloromethane.
Industrial Production Methods
Industrial production often involves:
Optimization: : Optimizing the yield and purity of the compound through solvent selection and temperature control.
Scalability: : Utilizing large-scale reactors and continuous flow methods to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions including:
Oxidation: : Using reagents like hydrogen peroxide to form oxidized derivatives.
Reduction: : Employing hydrogen gas over palladium catalysts to reduce specific functional groups.
Substitution: : Halogenation and alkylation reactions facilitated by halogenating agents and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Acetone, ethanol, dichloromethane.
Major Products Formed
Oxidized Products: : Formation of quinoline N-oxides.
Reduced Products: : Cyclohexane derivatives.
Substitution Products: : Various halogenated compounds and alkylated derivatives.
Scientific Research Applications
This compound finds applications in multiple scientific fields:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Acts as a probe in biochemical assays.
Medicine: : Potential therapeutic agent for various diseases due to its unique structure.
Industry: : Utilized in the synthesis of dyes, pigments, and other complex organic molecules.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through:
Targeting Enzymes: : Interacting with key enzymes to alter biochemical pathways.
Binding to Receptors: : Modulating receptor activities to elicit biological responses.
Pathways Involved: : Influencing signaling pathways like MAPK/ERK and PI3K/AKT.
Comparison with Similar Compounds
When compared to similar compounds, this compound:
Structural Uniqueness: : The presence of both cyclopenta[c]quinoline and benzoic acid moieties makes it distinct.
Chemical Behavior: : Exhibits unique reactivity patterns not commonly seen in simpler analogs.
List of Similar Compounds
Quinoline Derivatives: : Examples include quinine and chloroquine.
Benzoic Acid Derivatives: : Such as salicylic acid and ibuprofen.
Hybrid Molecules: : Compounds containing both quinoline and benzoic acid structures.
That's a crash course on 4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid! Hope that satisfies your curiosity.
Properties
IUPAC Name |
4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-12-6-11-18-16-4-3-5-17(16)20(22-19(18)13(12)2)14-7-9-15(10-8-14)21(23)24/h3-4,6-11,16-17,20,22H,5H2,1-2H3,(H,23,24)/t16-,17+,20+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWQWLFQYBEVEG-UWVAXJGDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3C=CCC3C(N2)C4=CC=C(C=C4)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)[C@@H]3C=CC[C@@H]3[C@@H](N2)C4=CC=C(C=C4)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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